molecular formula C20H19F3N2O2 B15119200 N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(trifluoromethyl)benzamide

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(trifluoromethyl)benzamide

Cat. No.: B15119200
M. Wt: 376.4 g/mol
InChI Key: HIDIMGZQRFDVHU-UHFFFAOYSA-N
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Description

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) substituent on the benzene ring and a pyrrolidin-1-yl ethyl chain attached via an amide linkage. The molecular formula is C₂₀H₂₀F₃N₂O₂, with a calculated molecular weight of 377.38 g/mol.

Properties

Molecular Formula

C20H19F3N2O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H19F3N2O2/c21-20(22,23)17-6-2-1-5-16(17)19(27)24-15-9-7-14(8-10-15)13-18(26)25-11-3-4-12-25/h1-2,5-10H,3-4,11-13H2,(H,24,27)

InChI Key

HIDIMGZQRFDVHU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(trifluoromethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrrolidine ring and the trifluoromethyl group play crucial roles in binding to proteins and enzymes, modulating their activity. This can lead to the inhibition or activation of various biological pathways, depending on the target .

Comparison with Similar Compounds

The compound shares structural motifs with several benzamide derivatives, enabling comparisons based on substituents, heterocyclic moieties, and biological activities. Below is a detailed analysis:

Structural and Functional Analogues

A. Trifluoromethyl-Substituted Benzamides

N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide () Key Features: Contains a pyrimidinyl-piperazine carboxamide and a 3-(trifluoromethyl)anilino group. The trifluoromethyl group is meta-substituted, which may sterically hinder binding compared to the ortho-substituted CF₃ in the target compound .

EP 3 407 716 B1 Derivatives ()

  • Key Features : Tetrafluorobut-1-enyl chains and multiple trifluoromethyl groups.
  • Comparison : Increased fluorination enhances lipophilicity but may reduce metabolic stability due to steric bulk. These compounds exhibit structural complexity, possibly targeting specialized receptors (e.g., ion channels) compared to the simpler benzamide scaffold .

B. Heterocyclic Benzamides

N-(Benzo[d]thiazol-2-yl)-4-((4-((4-(2-oxo-2-((6-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzamide () Key Features: Benzothiazole and triazole moieties with a trifluoromethyl group. Comparison: The rigid benzothiazole and triazole rings may enhance kinase inhibition (e.g., Alzheimer’s targets) but reduce bioavailability compared to the flexible pyrrolidine chain.

Thioether-Linked Benzamides () Key Features: Thiazole or isoxazole substituents with thioether linkages. Comparison: Thioether groups improve membrane permeability but may introduce metabolic liabilities (e.g., oxidation).

Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight Melting Point Key Substituents Biological Activity Source
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(trifluoromethyl)benzamide 377.38 Not reported Pyrrolidine, ortho-CF₃ Not specified N/A
Compound ~450.4 Not reported Pyrimidinyl-piperazine, meta-CF₃ Not specified
Compound 632.15 210–212°C Benzothiazole, triazole, CF₃ Kinase inhibition (Alzheimer’s)
Compound (F203) Not reported Pale yellow gum Tetrafluorobut-1-enyl, CF₃ Not specified
Key Findings
  • Trifluoromethyl Positioning : Ortho-substituted CF₃ (target compound) may enhance steric interactions with hydrophobic receptor pockets compared to meta-substituted analogs () .
  • Heterocyclic Influence : Pyrrolidine’s flexibility vs. piperazine’s basicity or benzothiazole’s rigidity impacts solubility and target engagement .
  • Synthetic Complexity : Click chemistry () and multi-step fluorination () contrast with simpler amide coupling likely used for the target compound .

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